molecular formula C12H10N2 B1460345 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole CAS No. 1578111-02-0

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Cat. No. B1460345
CAS RN: 1578111-02-0
M. Wt: 182.22 g/mol
InChI Key: HKBJWVMLHVQFJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole” is not available, similar compounds have been synthesized using various methods. For instance, a series of microporous organic polymers (MOPs) based on tetraethynyl monomers such as tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane was synthesized via conventional Sonogashira–Hagihara coupling reaction .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities, with some compounds demonstrating higher activity than doxorubicin, a reference drug. These compounds were evaluated for their in vitro activities against various microbial strains and cancer cell lines, showcasing the potential of pyrazole derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Research has focused on the synthesis and biological evaluation of pyrazole compounds, with findings indicating that these derivatives could be potential candidates for antibacterial and antitumor agents due to their chemical structure and properties. This includes versatile synthesis approaches and PM3 semiempirical evaluations to identify biologically active compounds (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : Tetra-substituted pyrazolines have been evaluated for their antimicrobial and antioxidant activities, with the structure-activity relationship being analyzed. These studies contribute to understanding how pyrazole derivatives can serve as potent antioxidants, offering protection against oxidative stress-related damages (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Materials Science

  • Green Synthesis of Pyrazoles : Research into solvent-free, green synthesis methods for pyrazoles has highlighted the environmental benefits and efficiency of these processes. These methodologies not only contribute to the sustainable production of pyrazoles but also explore their applications in materials science and organic synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Structural and Theoretical Investigations

  • Structural and Spectral Studies : Detailed experimental and theoretical investigations into pyrazole derivatives, such as pyrazole-4-carboxylic acid derivatives, provide insights into their structural, spectral, and electronic properties. These studies are crucial for understanding the fundamental characteristics of pyrazole compounds and their potential applications in various scientific fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Future Directions

While specific future directions for “4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole” are not available, research on similar compounds suggests potential applications in areas such as gas capture and separation , and the synthesis of porous polyphenylenes .

properties

IUPAC Name

4-(4-ethynylphenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBJWVMLHVQFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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